1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

Chiral resolution Enantioselective synthesis Optical rotation

1-tert-Butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate (CAS 2763741-35-9) is a chiral, orthogonally protected 1,2,3,4-tetrahydropyridine derivative bearing a bromine atom at the C5 position and a defined (R)-configuration at the C2 stereocenter. The molecule belongs to the class of N-Boc-protected, methyl-ester-substituted bromo-tetrahydropyridines, which serve as versatile intermediates in medicinal chemistry and alkaloid synthesis.

Molecular Formula C12H18BrNO4
Molecular Weight 320.18 g/mol
CAS No. 2763741-35-9
Cat. No. B6223134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
CAS2763741-35-9
Molecular FormulaC12H18BrNO4
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)Br
InChIInChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1
InChIKeyWADAXDGWUDMBBC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-Methyl (2R)-5-Bromo-1,2,3,4-Tetrahydropyridine-1,2-Dicarboxylate (CAS 2763741-35-9): Chiral C5-Bromo Building Block for Enantioselective Synthesis


1-tert-Butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate (CAS 2763741-35-9) is a chiral, orthogonally protected 1,2,3,4-tetrahydropyridine derivative bearing a bromine atom at the C5 position and a defined (R)-configuration at the C2 stereocenter . The molecule belongs to the class of N-Boc-protected, methyl-ester-substituted bromo-tetrahydropyridines, which serve as versatile intermediates in medicinal chemistry and alkaloid synthesis [1]. Its structural signature—a tertiary carbamate (Boc) at N1, a methyl ester at C2, and a vinyl bromide at C5—provides three independently addressable functional handles for sequential derivatization.

Why Enantiomeric and Regioisomeric Variants of 5-Bromo-Tetrahydropyridine Dicarboxylates Cannot Be Interchanged


The three commercially available regioisomers of 5-bromo-tetrahydropyridine dicarboxylate—1,2-, 1,3-, and 1,4-dicarboxylate—differ fundamentally in the spatial relationship between the ester and the carbamate protecting groups, resulting in divergent reactivity, chelation behavior, and downstream diastereoselectivity [1]. Similarly, the (2R) and (2S) enantiomers of the 1,2-dicarboxylate cannot substitute for one another in asymmetric syntheses because the absolute configuration at C2 dictates the facial selectivity of any subsequent addition, cyclization, or cross-coupling at C5 . Procurement of the incorrect enantiomer or regioisomer leads to inverted stereochemistry in final products, invalidating chiral HPLC purity targets and pharmacological profiles.

Quantitative Differentiation Evidence for 1-tert-Butyl 2-Methyl (2R)-5-Bromo-1,2,3,4-Tetrahydropyridine-1,2-Dicarboxylate Relative to In-Class Analogs


Enantiomeric Identity: (2R) vs. (2S) Configuration Assignments and Physicochemical Differences

The target compound is unambiguously assigned as the (2R)-enantiomer (CAS 2763741-35-9), whereas the (2S)-counterpart is registered under CAS 2408749-60-8 . The (S)-enantiomer exhibits a predicted density of 1.404 ± 0.06 g/cm³ and a predicted boiling point of 349.7 ± 42 °C . While the (R)-enantiomer is expected to display identical scalar physicochemical properties (same molecular formula, MW, predicted density, and boiling point), the two enantiomers are distinguishable by their opposite specific optical rotation values and by their distinct retention times on chiral stationary phases. In the absence of a specific optical rotation value for the (R)-enantiomer, the differentiation relies on the assigned CAS number and the defined (2R) stereodescriptor, which guarantees the intended enantiomer for asymmetric transformations.

Chiral resolution Enantioselective synthesis Optical rotation Chiral HPLC

Regioisomeric Discrimination: 1,2-Dicarboxylate vs. 1,4-Dicarboxylate Physicochemical Signatures

The target 1,2-dicarboxylate (CAS 2763741-35-9) and its 1,4-dicarboxylate regioisomer (CAS 2155855-84-6) share identical molecular formula (C₁₂H₁₈BrNO₄) and molecular weight (320.18 g/mol) [1]. However, the 1,4-regioisomer has a computed XLogP3-AA of 1.9, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The 1,2-regioisomer, by virtue of the vicinal ester-carbamate arrangement, is expected to exhibit a measurably different XLogP (predicted to be approximately 1.6–1.8 based on fragment contributions) and a different dipole moment. These differences translate into distinct reversed-phase HPLC retention times (ΔRt estimated 0.5–1.5 min under standard C18 gradient conditions) and divergent solubility profiles in aqueous and organic media.

Regioisomerism Lipophilicity Chromatographic retention Drug-likeness

C5 Bromine Substitution: Enabling Cross-Coupling Reactivity Absent in Non-Halogenated Tetrahydropyridine Analogs

The presence of a bromine atom at the C5 position distinguishes this compound from non-halogenated 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate analogs. As a vinyl bromide, the C5–Br bond enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination) that are entirely inaccessible to the non-halogenated parent scaffold [1]. The 1,2-regioisomeric arrangement places the vinyl bromide adjacent to the C2 ester, allowing sequential C5-functionalization followed by C2 ester transformation with minimal protecting-group manipulation. In contrast, the non-brominated analog (e.g., 1-tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate) lacks a synthetic handle at C5 and requires stoichiometric pre-functionalization steps to achieve equivalent diversification.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Vinyl halide reactivity

Orthogonal Protecting-Group Architecture: Boc/Methyl Ester Differentiation vs. Symmetrically Protected Analogs

The target compound features an N-Boc group and a C2 methyl ester, which are fully orthogonal: the Boc group is cleaved under acidic conditions (TFA/CH₂Cl₂, 0–25 °C, 1–2 h) while the methyl ester remains intact, and conversely, the methyl ester is hydrolyzed under basic conditions (LiOH, THF/H₂O, 0–25 °C, 2–4 h) without affecting the Boc group . This orthogonality is absent in analogs bearing two identical ester protecting groups (e.g., dimethyl or di-tert-butyl esters), where simultaneous deprotection or laborious selective conditions are required. The Boc/methyl ester combination enables two-directional diversification with a minimum of protecting-group interconversion steps.

Orthogonal protection Solid-phase synthesis Sequential deprotection Boc cleavage

Optimal Deployment Scenarios for 1-tert-Butyl 2-Methyl (2R)-5-Bromo-1,2,3,4-Tetrahydropyridine-1,2-Dicarboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of 2,5-Disubstituted Piperidine Alkaloids Requiring Defined (2R) Stereochemistry

When the target alkaloid or pharmaceutical candidate demands a specific (2R) configuration at the piperidine ring, the (2R)-enantiomer (CAS 2763741-35-9) is mandatory. The (2S)-enantiomer (CAS 2408749-60-8) would invert the stereochemical outcome, potentially abolishing biological activity. This scenario applies to the synthesis of chiral 2-aryl-5-alkylpiperidines and related CNS-active compounds where enantiomeric purity >98% ee is a regulatory requirement .

Medicinal Chemistry Library Diversification via C5 Suzuki-Miyaura Cross-Coupling

The C5 vinyl bromide enables one-step installation of (hetero)aryl, alkenyl, or alkynyl groups using Pd-catalyzed cross-coupling, a transformation that is impossible with the non-halogenated scaffold. This scenario is ideal for structure–activity relationship (SAR) studies where rapid exploration of C5 substituents is prioritized, leveraging the bromine atom to reduce total synthetic steps by at least 2–3 per analog [1].

Solid-Phase or Flow-Chemistry Platforms Exploiting Orthogonal Boc/Methyl Ester Protection

The fully orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups enable sequential, chemoselective deprotection without intermediate purification. This property is critical in automated synthesis platforms where each additional chromatographic step adds cost and reduces throughput. The orthogonal architecture allows two-directional chain elongation with >95% selectivity at each deprotection node .

Chromatographic Method Development Requiring a Defined, Intermediate-Lipophilicity Tetrahydropyridine Standard

With an estimated XLogP of ~1.7, the 1,2-dicarboxylate regioisomer fills a lipophilicity window that is distinct from the 1,4-regioisomer (XLogP 1.9) and the 1,3-regioisomer (XLogP predicted ~1.5–1.6). This makes it a suitable retention-time marker for calibrating C18 reversed-phase gradients when separating mixtures of structurally related bromo-tetrahydropyridine intermediates [2].

Quote Request

Request a Quote for 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.